molecular formula C19H16N2 B1346016 9,9-Bis(2-cyanoethyl)fluorene CAS No. 4425-97-2

9,9-Bis(2-cyanoethyl)fluorene

Cat. No.: B1346016
CAS No.: 4425-97-2
M. Wt: 272.3 g/mol
InChI Key: COWHDUMHYFLLER-UHFFFAOYSA-N
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Description

9,9-Bis(2-cyanoethyl)fluorene is an organic compound with the molecular formula C19H16N2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two propionitrile groups attached to the 9th carbon of the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions: 9,9-Bis(2-cyanoethyl)fluorene can be synthesized through several methods. One common approach involves the reaction of fluorene with propionitrile in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of fluorene-9,9-dipropionitrile often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 9,9-Bis(2-cyanoethyl)fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9,9-Bis(2-cyanoethyl)fluorene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

3-[9-(2-cyanoethyl)fluoren-9-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c20-13-5-11-19(12-6-14-21)17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10H,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWHDUMHYFLLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196084
Record name Fluorene-9,9-dipropionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4425-97-2
Record name 9H-Fluorene-9,9-dipropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4425-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorene-9,9-dipropionitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,9'-Fluorenedipropionitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30667
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Record name Fluorene-9,9-dipropionitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-fluorene-9,9-dipropiononitrile
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